8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c1-25-18-17(19(29)28(21(25)30)12-13-2-6-15(23)7-3-13)27-11-10-26(20(27)24-18)16-8-4-14(22)5-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOMWKMIDDKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCN(C4=N2)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following analogues highlight modifications impacting biological activity and physicochemical properties:
Research Findings and Pharmacological Implications
- Antibacterial Activity : Fluorophenyl derivatives (target, Ev9) exhibit enhanced biofilm disruption, attributed to fluorine’s electronegativity disrupting bacterial membrane integrity .
- Receptor Selectivity: Aminoethyl-substituted analogues (Ev4) prioritize dopamine D2 binding, whereas the target compound’s structure favors adenosine or serotonin receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction parameters influence yield?
- Methodology: Multi-step synthesis involves (i) constructing the imidazo-purine core via cyclization under acidic/basic conditions, (ii) introducing substituents (e.g., 4-chlorophenyl via nucleophilic substitution using 4-chlorophenyl halides, and 4-fluorobenzyl via alkylation). Key parameters include temperature (60–100°C), solvent polarity (DCM, DMF), and catalysts (Pd for cross-coupling). Optimize via Design of Experiments (DoE) to balance yield (40–60%) and purity (>95%) .
- Validation: Monitor reactions with TLC/HPLC and confirm structure via / NMR and high-resolution MS .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
- Methodology: Use - HSQC NMR to assign proton-carbon correlations, especially for diastereotopic protons in the dihydroimidazo-purine ring. X-ray crystallography resolves stereochemistry, while IR confirms carbonyl (C=O) stretches at ~1700 cm .
- Data Interpretation: Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs) to validate substituent positions .
Q. What preliminary biological screening assays are recommended?
- Methodology: Test in vitro against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays. Assess cytotoxicity via MTT assays (IC values) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine) and validate with dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact target selectivity?
- Methodology: Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-Cl or 4-Br). Perform molecular docking (AutoDock Vina) to compare binding affinities to ATP-binding pockets. Validate with SPR (surface plasmon resonance) to measure K values. Correlate logP (HPLC-measured) with membrane permeability .
- Case Study: Fluorine’s electronegativity enhances hydrogen bonding with kinases, while chlorophenyl improves lipophilicity (logP = 2.8 vs. 2.2 for non-halogenated analogs) .
Q. How to resolve contradictions in reported bioactivity across studies?
- Approach: Conduct meta-analysis of IC values (e.g., PubChem Data). Identify confounding factors:
- Purity: Use LC-MS to verify >95% purity; impurities may antagonize activity.
- Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 µM) and cell passage numbers.
- Statistical Validation: Apply ANOVA to compare datasets; outliers may indicate batch variability .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology:
- Formulation: Use nanoemulsions (e.g., PEGylated liposomes) or cyclodextrin complexes to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL).
- Prodrug Design: Introduce phosphate esters at the N-methyl group, cleaved in vivo by phosphatases. Validate stability in simulated gastric fluid (pH 2.0) and plasma .
Q. How to identify off-target effects and assess toxicity?
- Methodology:
- Proteome-Wide Screening: Use thermal shift assays (TSA) to identify protein targets.
- Transcriptomics: RNA-seq of treated cells (10 µM, 24h) to map pathway enrichment (e.g., apoptosis, oxidative stress).
- In Vivo Toxicity: Monitor ALT/AST levels in rodent models after 14-day dosing (10 mg/kg/day) .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | HSO, 80°C, 12h | 45 | 85 |
| 4-Chlorophenyl Addition | Pd(OAc), KCO, DMF, 100°C | 60 | 92 |
| 4-Fluorobenzyl Alkylation | NaH, THF, 0°C → RT | 55 | 90 |
| Data aggregated from . |
Table 2: Comparative Bioactivity of Halogenated Analogs
| Substituent | Kinase Inhibition (IC, nM) | logP |
|---|---|---|
| 4-Fluorobenzyl | 12 ± 1.5 | 2.8 |
| 4-Chlorobenzyl | 18 ± 2.1 | 3.1 |
| Benzyl (control) | 85 ± 4.3 | 2.2 |
| Data from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
